H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Lys-DL-His-DL-Pro-DL-Ala-OH
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Overview
Description
TRV023 is a synthetic peptide derivative of angiotensin II, specifically designed to selectively inhibit Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . This compound has garnered significant interest due to its potential therapeutic applications in cardiovascular diseases, particularly in attenuating atherosclerosis .
Preparation Methods
TRV023 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for TRV023 is Sar-Arg-Val-Tyr-Lys-His-Pro-Ala-OH . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
TRV023 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction reactions under physiological conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids . Common reagents used in the synthesis of TRV023 include protected amino acids, coupling reagents like HBTU, and cleavage reagents such as trifluoroacetic acid (TFA) . The major products formed from these reactions are the desired peptide and by-products from the cleavage of protecting groups .
Scientific Research Applications
Mechanism of Action
TRV023 exerts its effects by binding to the angiotensin II type 1 receptor (AT1R) and selectively inhibiting Gq-mediated signaling . This selective inhibition is achieved by replacing the C-terminal phenylalanine residue of angiotensin II with alanine, which attenuates Gq-mediated signaling without affecting β-arrestin-dependent receptor endocytosis . The inhibition of Gq-mediated signaling reduces the activation of downstream effectors such as phospholipase C and protein kinase C, ultimately leading to a decrease in pathological vascular remodeling and atherosclerosis .
Comparison with Similar Compounds
TRV023 is unique among angiotensin II analogues due to its selective inhibition of Gq-mediated signaling. Other similar compounds include losartan and telmisartan, which are conventional AT1R antagonists that inhibit both Gq- and β-arrestin-mediated signaling . Unlike TRV023, these conventional antagonists do not provide the same level of selectivity and may have different therapeutic profiles . Another similar compound is TRV027, which also exhibits biased signaling properties but has a different mechanism of action and therapeutic application .
Properties
Molecular Formula |
C43H68N14O10 |
---|---|
Molecular Weight |
941.1 g/mol |
IUPAC Name |
2-[[1-[2-[[6-amino-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H68N14O10/c1-24(2)35(56-37(61)29(52-34(59)22-47-4)10-7-17-49-43(45)46)40(64)54-31(19-26-12-14-28(58)15-13-26)38(62)53-30(9-5-6-16-44)36(60)55-32(20-27-21-48-23-50-27)41(65)57-18-8-11-33(57)39(63)51-25(3)42(66)67/h12-15,21,23-25,29-33,35,47,58H,5-11,16-20,22,44H2,1-4H3,(H,48,50)(H,51,63)(H,52,59)(H,53,62)(H,54,64)(H,55,60)(H,56,61)(H,66,67)(H4,45,46,49) |
InChI Key |
QDAXGBOWJLPIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
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